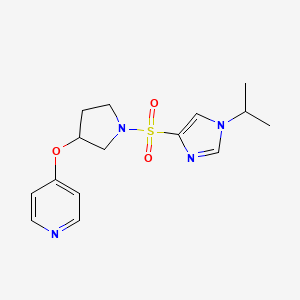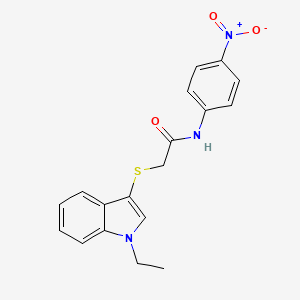![molecular formula C18H13ClFN3OS B2403227 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide CAS No. 872688-71-6](/img/structure/B2403227.png)
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazinones involves cyclization reactions. One common method is the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds. The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer through cyclization of the phenylhydrazone of levulinic acid followed by oxidation. The specific synthetic route for this compound would require further investigation .
Aplicaciones Científicas De Investigación
Spectroscopic and Computational Analysis
The molecular structure and vibrational signatures of compounds similar to 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide have been studied using spectroscopic techniques and computational methods. These studies involve Fourier transform infrared spectroscopy and Raman spectroscopy, as well as density functional theory calculations. Such analyses help in understanding the geometric equilibrium, inter and intra-molecular hydrogen bonds, and vibrational wavenumbers of these compounds (Jenepha Mary, Pradhan, & James, 2022).
Antiviral Properties
Research has been conducted on similar compounds to assess their potential as antiviral agents. These studies involve in-silico docking to demonstrate inhibition activity against viruses, including SARS-CoV-2. The optimized geometries of these molecules, their intramolecular interactions, and their pharmacokinetic properties are crucial factors in evaluating their effectiveness as antiviral agents (Mary et al., 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have also been performed on compounds with similar structures to investigate their potential in photovoltaic applications. These compounds show promising light harvesting efficiency, which is crucial for their use in dye-sensitized solar cells. Additionally, molecular docking studies of these compounds with specific proteins, like Cyclooxygenase 1 (COX1), provide insights into their binding interactions and potential therapeutic applications (Mary et al., 2020).
Structural Analysis
Crystallographic studies are crucial for understanding the structural properties of these compounds. These studies reveal the molecular conformation and intramolecular hydrogen bonds, which are vital for understanding the compound's chemical behavior and potential applications in various fields (Subasri et al., 2016).
Propiedades
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c19-13-6-4-12(5-7-13)16-8-9-18(23-22-16)25-11-17(24)21-15-3-1-2-14(20)10-15/h1-10H,11H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHPTHLKNGRQDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)


![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2403151.png)
![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)
![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)
![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/no-structure.png)


![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B2403164.png)


